2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 6-position and an oxadiazole ring substituted with a methyl group at the 5-position
Mechanism of Action
Target of Action
Some pyridazine derivatives have been found to exhibit affinity towards neuronal targets .
Mode of Action
It’s known that many pyridazine derivatives interact with their targets through the nitrogen atoms present in their structure .
Biochemical Pathways
It’s worth noting that pyridazine derivatives are often involved in a wide range of biological behaviors and can affect various pathways .
Pharmacokinetics
A related compound, ethyl 2-(6-chloropyridazin-3-yl)acetate, has been found to have high gi absorption and is bbb permeant .
Result of Action
Some pyridazine-based compounds have been found to have antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .
Action Environment
It’s worth noting that many pyridazine derivatives are used in environments ranging from aquaculture to animal husbandry, indicating their stability and efficacy in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, reduced or oxidized derivatives, and various cyclized heterocyclic compounds .
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazin-3-yl derivatives: These compounds share the pyridazine ring with a chlorine substitution and exhibit similar biological activities.
3,4-Dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl derivatives: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the pyridazine and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXWDLUPLSVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677577 | |
Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960492-59-5 | |
Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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